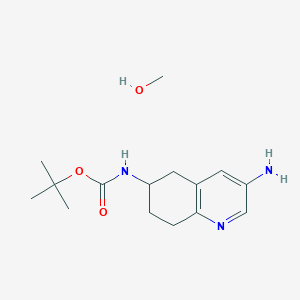

tert-butyl (3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate compound with methanol (1:1)

描述

tert-Butyl (3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate compound with methanol (1:1) (CAS: 2108722-93-4) is a methanol-solvated carbamate derivative featuring a tetrahydroquinoline core. Its molecular formula is C₁₄H₂₁N₃O₂, with a molecular weight of 263.34 g/mol . The compound’s structure includes a bicyclic 5,6,7,8-tetrahydroquinoline system substituted with an amino group at position 3 and a tert-butyl carbamate group at position 6 (Figure 1). The methanol solvate (1:1 ratio) indicates that methanol molecules are stoichiometrically incorporated into its crystalline lattice, likely enhancing solubility or stability .

属性

IUPAC Name |

tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate;methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2.CH4O/c1-14(2,3)19-13(18)17-11-4-5-12-9(7-11)6-10(15)8-16-12;1-2/h6,8,11H,4-5,7,15H2,1-3H3,(H,17,18);2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJVPTJYWXOHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C(C1)C=C(C=N2)N.CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The compound tert-butyl (3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate is typically prepared by the carbamate protection of the corresponding tetrahydroquinoline amine derivative using tert-butyl carbamate reagents under mild conditions. The presence of methanol (1:1) often arises either as a crystallization solvent or as a solvate in the isolated solid form.

Preparation via Carbamate Protection in Methanol

A widely adopted method involves the reaction of the free amine (3-amino-5,6,7,8-tetrahydroquinoline) with di-tert-butyl dicarbonate (Boc2O) in methanol as the solvent. This approach offers mild reaction conditions and good yields of the tert-butyl carbamate derivative.

-

- Reagents: Free amine + di-tert-butyl dicarbonate

- Solvent: Methanol (acts both as solvent and crystallization medium)

- Temperature: Ambient to mild heating (room temperature to ~40 °C)

- Time: Several hours (typically 2–24 h depending on scale and conditions)

- Catalysts/Additives: Sometimes triethylamine or a mild base is added to scavenge generated acid.

-

- Dissolve the tetrahydroquinoline amine in methanol.

- Add di-tert-butyl dicarbonate slowly under stirring.

- Maintain stirring at room temperature until reaction completion (monitored by TLC or HPLC).

- Remove solvent under reduced pressure.

- Crystallize the crude product from methanol to obtain the carbamate-methanol solvate.

-

- Yields typically range from 70% to 90%.

- The product is often isolated as a methanol solvate (1:1 ratio), which can be confirmed by NMR and elemental analysis.

This method is supported by literature describing carbamate formation protocols using di-tert-butyl dicarbonate in alcoholic solvents, which provide high purity carbamates suitable for further biological or chemical studies.

Microwave-Assisted Synthesis and Cyclization Approaches

Some advanced synthetic routes employ microwave irradiation to accelerate the formation of tetrahydroquinoline derivatives prior to carbamate protection. For example, microwave-assisted cyclization of suitable precursors followed by Boc protection in methanol yields the target compound efficiently.

Microwave-Assisted Cyclization:

- Precursors such as 2-dicyanovinyl-tert-anilines undergo cis-diastereoselective cyclization under microwave irradiation.

- Subsequent decyanation and reduction steps yield aminomethyl tetrahydroquinoline intermediates.

-

- The resulting amines are treated with di-tert-butyl dicarbonate in methanol to form the carbamate.

- Isolation typically involves crystallization from methanol, yielding the methanol solvate.

-

- Reduced reaction times (minutes to hours).

- Enhanced regio- and diastereoselectivity.

- Environmentally friendly and scalable.

| Compound | Substituent (R3) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 11a | CH3 (cis) | 71 | 17–48 |

| 11b | CH3 (cis-trans) | 95 | 17–48 |

| 12a | Ph (cis) | 65 | 17–48 |

| 12c | Ph (cis-cis) | 76 | 17–48 |

Table 1: Yields and reaction times for aminomethyl tetrahydroquinoline derivatives prepared via microwave-assisted methods followed by Boc protection in methanol.

Purification and Characterization

-

- The crude carbamate is purified by recrystallization from methanol, which also forms the 1:1 methanol solvate.

- Alternatively, flash chromatography on silica gel using ethyl acetate/hexane mixtures can be employed.

-

- Melting points typically range between 170–200 °C for related carbamate derivatives.

- ^1H NMR and ^13C NMR confirm the carbamate formation and methanol solvation.

- Elemental analysis and high-resolution mass spectrometry (HRMS) confirm molecular formula and purity.

- X-ray crystallography may be used to confirm the solvate structure.

Alternative Synthetic Routes

Reductive Amination Followed by Boc Protection:

- The tetrahydroquinoline amine can be synthesized via reductive amination of 6,7-dihydroquinolin-8(5H)-one with appropriate amines.

- The resulting amine intermediate is then protected using di-tert-butyl dicarbonate in methanol.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection in Methanol | Free amine + Boc2O | Methanol | RT, several hours | 70–90 | Simple, mild, produces methanol solvate |

| Microwave-Assisted Cyclization | 2-dicyanovinyl-tert-anilines | Methanol | Microwave, 17–48 h | 65–95 | Fast, diastereoselective, high yield |

| Reductive Amination + Boc Prot | Amine + Boc2O | Methanol | RT to mild heating | 70–80 | Multi-step, good purity |

| Peptide Conjugation (Microwave) | N-protected aminoacylbenzotriazole + amine | Anhydrous THF, crystallize from MeOH | Microwave 70 °C, 30 min | 60–87 | Used for conjugates, crystallized from MeOH |

Research Findings and Practical Considerations

- The methanol solvate form is stable and commonly obtained by direct crystallization from methanol, which also acts as a reaction medium.

- Microwave-assisted methods significantly reduce reaction times and improve selectivity but require specialized equipment.

- Protection with di-tert-butyl dicarbonate remains the gold standard for carbamate formation due to its reliability and mild conditions.

- Purification by recrystallization from methanol is preferred to maintain the solvate form and ensure high purity.

- Analytical data (NMR, melting point, HRMS) consistently confirm the structure and solvate composition.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various halides, acids, and bases depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .

科学研究应用

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance, research on related compounds has demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), HT-29 (colorectal cancer), and A2780 (ovarian cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

Tetrahydroquinoline derivatives have also been explored for their antimicrobial activities. Compounds similar to tert-butyl (3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

Synthesis and Formulation

The synthesis of tert-butyl (3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate typically involves the reaction of 3-amino-5,6,7,8-tetrahydroquinoline with tert-butyl carbamate under controlled conditions. The use of methanol as a solvent enhances solubility and facilitates the reaction process .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of tetrahydroquinoline derivatives on various human cancer cell lines. The results indicated that modifications in the structure could significantly enhance anticancer activity .

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of similar compounds. The findings suggested that these compounds could inhibit bacterial growth effectively, supporting their potential use in treating infections .

作用机制

The mechanism of action of tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes .

相似化合物的比较

Key Properties:

- SMILES : CC(C)(C)OC(=O)NC1C2CCCCN=C2C(=C1)N

- InChIKey : UYHXSPKQWRQKGA-UHFFFAOYSA-N

- Predicted Collision Cross-Section (CCS) : Ranges from 174.95 Ų ([M+H]⁺, m/z 264.17) to 198.87 Ų ([M-H]⁻, m/z 262.16) .

Current literature lacks detailed synthetic protocols or biological data for this compound, suggesting it is primarily used as an intermediate in pharmaceutical or chemical research .

Comparison with Similar Compounds

Structural Analogues

tert-Butyl Carbamates with Cyclohexyl or Aromatic Systems

- tert-Butyl ((1-(2-(3-(isoquinolin-6-yl)ureido)ethyl)cyclohexyl)methyl)carbamate (): Features a cyclohexyl ring linked to an isoquinoline-urea moiety. Synthesized via amine coupling followed by trifluoroacetic acid (TFA)-mediated deprotection .

- tert-Butyl (3-methyl-6-(4-methyl-3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate (Compound 9) (): Contains a triazolopyridazine heterocycle instead of tetrahydroquinoline. A nitroaryl group at position 6 increases electron-withdrawing character, affecting reactivity. Synthesized via Suzuki-Miyaura coupling, highlighting divergent synthetic routes compared to the target compound .

Tetrahydroisoquinoline Derivatives

- (S)-tert-butyl-(3-((3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)carbamoyl)phenyl)carbamate (): Includes a dihydroisoquinoline moiety and a hydroxypropyl-carbamoyl group. The presence of a chiral center and polar hydroxy group distinguishes it from the target compound’s simpler tetrahydroquinoline structure. Deprotection with TFA is common in both compounds .

Physicochemical Properties

生物活性

The compound tert-butyl (3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate is a significant structure in medicinal chemistry due to its potential biological activities. This compound, when combined with methanol in a 1:1 ratio, exhibits unique properties that make it a subject of interest for various therapeutic applications. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H25N3O3

- CAS Number : 2108722-93-4

- Molecular Weight : 295.38 g/mol

- Purity : 95% .

The biological activity of tert-butyl (3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound acts as an inhibitor or modulator of various biological pathways, which can lead to significant physiological effects:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes that play critical roles in metabolic pathways.

- Receptor Interaction : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways involved in pain perception and inflammation .

Biological Activity Overview

The following table summarizes the biological activities reported for the tert-butyl (3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate:

Case Studies

Several studies have explored the biological implications of this compound:

-

Antimicrobial Activity :

A study evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent against infections . -

Anti-inflammatory Effects :

In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with tert-butyl (3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . -

Analgesic Properties :

Research involving pain models demonstrated that the compound effectively reduced nociceptive responses in rodents, indicating its potential as a non-opioid analgesic alternative .

常见问题

Q. Solutions :

- Controlled evaporation : Use slow solvent removal under nitrogen to encourage ordered lattice formation.

- Temperature gradients : Cool reaction mixtures gradually (e.g., -78°C to room temperature over 12 hours) to stabilize the methanol adduct .

- Additive screening : Introduce trace acetic acid to disrupt competing hydrogen-bond networks .

Advanced: How does methanol influence the compound’s stability in long-term storage?

Answer:

- Desolvation risk : Methanol loss can alter crystallinity and solubility. Store under inert gas (N₂/Ar) at 2–8°C in sealed vials with desiccants.

- Degradation pathways : Methanol may participate in transesterification with the carbamate under acidic/humid conditions. Monitor via:

Advanced: How can reaction mechanisms for Boc protection/deprotection be studied in this system?

Answer:

- Kinetic studies : Use in situ FTIR or NMR to track Boc group incorporation under varying temperatures/pH.

- Catalyst screening : Compare rates with Brønsted acids (e.g., Tf₂NH) vs. Lewis acids (e.g., CuI) .

- Computational modeling : Density functional theory (DFT) simulations predict transition states for Boc cleavage in methanol-rich environments .

Basic: What analytical techniques are critical for purity assessment?

Answer:

- HPLC-UV/ELSD : Quantify residual solvents (methanol) and byproducts (e.g., di-Boc derivatives).

- Elemental analysis : Match experimental C/H/N values to theoretical calculations (e.g., C₁₅H₂₃N₃O₂·CH₃OH).

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 319.4 for the free carbamate) .

Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Answer:

- Dynamic effects : Methanol exchange in solution may cause peak broadening. Use higher-field NMR (≥500 MHz) and variable-temperature experiments to decouple exchange processes.

- Stereochemical analysis : For diastereomers (e.g., cis/trans isomers in the tetrahydroquinoline ring), employ NOESY/ROESY to confirm spatial proximity of protons .

Basic: What solvent systems optimize the compound’s solubility for biological assays?

Answer:

- Polar aprotic solvents : DMSO (for stock solutions) diluted in PBS (pH 7.4).

- Co-solvents : Methanol (≤1% v/v) maintains solvate integrity without denaturing proteins.

- Surfactants : Use Tween-80 or cyclodextrins for aqueous dispersion .

Advanced: What strategies mitigate racemization during synthesis of chiral carbamate derivatives?

Answer:

- Low-temperature reactions : Conduct Boc protection at -78°C to minimize base-induced epimerization .

- Chiral auxiliaries : Incorporate enantiopure amines (e.g., (R)- or (S)-configured tetrahydroquinolines) during intermediate steps .

- HPLC chiral columns : Monitor enantiomeric excess (ee) using cellulose-based stationary phases .

Advanced: How can computational methods predict the methanol solvate’s physicochemical properties?

Answer:

- Molecular dynamics (MD) : Simulate solvent interactions in the crystal lattice to predict stability under humidity/temperature stress.

- COSMO-RS : Calculate partition coefficients (log P) and solubility parameters for methanol/water mixtures .

- Hirshfeld surface analysis : Map intermolecular contacts (e.g., O–H···N hydrogen bonds) to guide co-crystal design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。